Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepin-3-amine
Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepin-3-amine
Executive Summary
The fused bicyclic scaffold represents a privileged structural motif in modern medicinal chemistry. Specifically, 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine (CAS: 1269151-43-0) integrates a highly electron-rich aromatic imidazole ring with a conformationally flexible, saturated seven-membered azepine ring[1]. This unique architecture provides an optimal balance of aqueous solubility and membrane permeability, making it a high-value building block for the development of kinase inhibitors, GPCR modulators, and CNS-penetrant therapeutics[2].
This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow, and outlines rigorous analytical characterization protocols designed for drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural behavior of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine is dictated by the interplay between its two fused rings and the primary amine substituent.
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Electronic Effects & Causality: The electron-donating primary amine (-NH₂) at the C3 position significantly increases the electron density of the imidazole ring via resonance. This elevates the basicity (pKa) of the endocyclic N1 nitrogen compared to unsubstituted imidazo[1,2-a]pyridines[2].
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Conformational Flexibility: Unlike the fully planar and aromatic 3[3], the saturated azepine ring introduces sp³-hybridized carbons (high Fsp3 ). This aliphatic character disrupts crystal lattice packing (lowering the melting point) and enhances aqueous solubility, a critical factor for oral bioavailability[4].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics defining the drug-likeness of this molecule.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₈H₁₃N₃ | Defines the low molecular weight fragment space. |
| Molecular Weight | 151.21 g/mol | Highly favorable for fragment-based drug discovery (FBDD)[1]. |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Optimal for passive blood-brain barrier (BBB) penetration (< 90 Ų). |
| Calculated LogP (cLogP) | ~0.8 - 1.2 | Balances lipophilic membrane partitioning with aqueous solubility. |
| Estimated pKa (Conjugate Acid) | ~7.5 - 8.0 | Ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing dissolution[2]. |
| Hydrogen Bond Donors / Acceptors | 1 (Amine) / 2 (Ring N) | Complies strictly with Lipinski’s Rule of Five. |
Synthetic Workflows & Mechanistic Pathways
The synthesis of 3-amino-imidazo-azepines requires precise regiocontrol. The optimal route avoids direct amination, which is prone to over-reactivity, and instead utilizes a three-phase workflow: core cyclization, regioselective electrophilic nitration, and controlled catalytic reduction.
Fig 1. Regioselective synthetic workflow for 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Core Cyclization (Bimolecular Condensation)
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Reagent Preparation: Dissolve azepan-2-imine (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.
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Kinetic Addition: Slowly add 2-bromoacetaldehyde (1.1 eq) dropwise at 0°C. Causality: Low temperatures control the initial highly exothermic nucleophilic attack of the exocyclic nitrogen onto the aldehyde, preventing polymerization.
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Thermodynamic Ring Closure: Elevate the temperature to 80°C and reflux for 6 hours. Heating drives the intramolecular alkylation of the endocyclic nitrogen, acting as a thermodynamic sink to form the fused bicyclic core.
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Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc.
Phase 2: Regioselective Nitration
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Acidic Matrix: Dissolve the purified core intermediate in concentrated H₂SO₄ at 0°C.
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Electrophilic Aromatic Substitution: Add fuming HNO₃ dropwise. Causality: The C3 position of the imidazole ring is the most electron-rich carbon due to the resonance contribution of the bridgehead nitrogen. This directs the nitronium ion ( NO2+ ) exclusively to the C3 site, ensuring >95% regioselectivity[2].
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Quenching: Pour the mixture over crushed ice and neutralize with aqueous ammonia to precipitate the 3-nitro intermediate.
Phase 3: Catalytic Reduction (Self-Validating System)
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Hydrogenation Setup: Suspend the 3-nitro intermediate in analytical-grade methanol. Add 10% Pd/C catalyst (0.1 eq by weight).
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Reduction: Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Causality: These mild conditions are specifically chosen to selectively reduce the nitro group to a primary amine without causing hydrogenolysis (ring-opening) of the saturated azepine ring.
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Validation & Stabilization: Filter the mixture through a Celite pad. Self-Validation: The filtrate must be completely clear; any dark tint indicates colloidal palladium breakthrough, which will catalyze unwanted oxidative degradation of the amine. Immediately treat the clear filtrate with 4M HCl in dioxane to precipitate the target compound as a stable hydrochloride salt.
Analytical Characterization Protocol
To ensure structural integrity and purity for downstream biological assays, the following orthogonal analytical methods must be employed:
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High-Performance Liquid Chromatography (HPLC):
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Method: C18 Reverse-phase column, gradient elution (5% to 95% Acetonitrile in Water with 0.1% TFA modifier).
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Causality: The TFA ensures the basic amine remains fully protonated, preventing peak tailing and providing sharp, quantifiable resolution.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Validation: Electrospray Ionization (ESI+) must yield a dominant pseudomolecular ion [M+H]+ peak at m/z 152.2, confirming the exact mass of the free base[1].
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Nuclear Magnetic Resonance (¹H NMR - 400 MHz, DMSO-d₆):
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Diagnostic Peaks: The absence of a proton signal at the C3 position and the presence of a sharp singlet at ~δ 6.9 ppm (C2-H) confirms the regiochemistry of the amine substitution. The aliphatic azepine protons will manifest as complex multiplets between δ 1.5–4.0 ppm.
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Pharmacokinetic & Drug-Likeness Implications
The structural features of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine directly translate into highly favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. 4 are heavily utilized in anti-cancer and kinase-targeting therapies due to their ability to act as hydrogen bond acceptors in the ATP-binding pocket of enzymes[4].
Fig 2. Logical relationship between physicochemical properties and ADME profile.
By maintaining a TPSA under 90 Ų and incorporating the lipophilic azepine ring, the compound demonstrates excellent passive transcellular permeability. Simultaneously, the basic amine ensures rapid dissolution in the acidic environment of the stomach, satisfying the two primary prerequisites for high oral bioavailability.
References
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Allen S., et al. Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: National Institutes of Health (PMC) URL:[Link]
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Altaher A.M., et al. Title: Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Source: ResearchGate / Systematic Reviews in Pharmacy URL:[Link]
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PubChem Database Title: Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
- 1. 1269151-43-0 | 5H,6H,7H,8H,9H-Imidazo[1,2-a]azepin-3-amine - AiFChem [aifchem.com]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
